An In-Depth Technical Guide to 3-O-Caffeoylquinic Acid Methyl Ester
An In-Depth Technical Guide to 3-O-Caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a derivative of chlorogenic acid, a well-studied bioactive molecule.[1] Found in various plant species, including coffee beans and artichokes, this compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of 3-O-caffeoylquinic acid methyl ester, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.
Introduction
3-O-Caffeoylquinic acid methyl ester, also known as methyl 3-O-caffeoylquinate, belongs to the family of caffeoylquinic acids. These are esters formed between caffeic acid and quinic acid. The methyl ester functional group enhances its solubility and stability compared to its parent compound, 3-O-caffeoylquinic acid. Its biological activities are largely attributed to the caffeoyl moiety, which possesses potent antioxidant properties. This guide will delve into the scientific understanding of this compound, providing a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | PubChem |
| Synonyms | Methyl chlorogenate, Chlorogenic acid methyl ester, Methyl 3-O-caffeoylquinate | PubChem |
| CAS Number | 123483-19-2 | PubChem |
| Molecular Formula | C₁₇H₂₀O₉ | PubChem |
| Molecular Weight | 368.34 g/mol | PubChem |
| Appearance | White to off-white solid | MedchemExpress.com |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
Biological Activities and Quantitative Data
3-O-Caffeoylquinic acid methyl ester and its derivatives have been investigated for a range of biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, data from closely related compounds provide valuable insights into its potential efficacy.
Antioxidant Activity
The antioxidant capacity of caffeoylquinic acid derivatives is well-documented and is primarily attributed to their ability to scavenge free radicals.
Note: Specific IC₅₀ values for 3-O-Caffeoylquinic acid methyl ester in DPPH assays were not found in the reviewed literature. The following data is for a related compound.
| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |
| 3,5-di-O-caffeoylquinic acid | DPPH radical scavenging | 4.26 | Trolox | Not specified | ResearchGate |
Anti-inflammatory Activity
Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.
Note: A specific IC₅₀ value for 3-O-Caffeoylquinic acid methyl ester was not available. The data below is for a structurally similar compound.
| Compound | Cell Line | Inhibitory Effect | IC₅₀ (µM) | Source |
| 3-O-trans-caffeoyl-4-O-acetylquinic acid methyl ester | Not specified | Nitric Oxide (NO) inhibition | 12.18 to 29.45 | PubMed |
| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 macrophages | Significant inhibition of LPS-induced NO production at 5 µM | Not applicable | KoreaMed Synapse |
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation.
Note: Specific IC₅₀ values for 3-O-Caffeoylquinic acid methyl ester were not found. The data below is for related compounds.
| Compound | Source | IC₅₀ | Positive Control | IC₅₀ | Source |
| p-coumaric acid ethyl ester | Camellia pollen | 4.89 µg/mL | Arbutin | 51.54 µg/mL | NIH |
| Luteolin | - | 266.67 µM | Kojic acid | Not specified | MDPI |
| Norartocarpetin | - | 0.12 µM | Kojic acid | Not specified | MDPI |
Cytotoxic Activity
The cytotoxic effects of caffeic acid derivatives against various cancer cell lines have been explored.
Note: A specific IC₅₀ value for 3-O-Caffeoylquinic acid methyl ester against HeLa cells was not found. The following data is for caffeic acid.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Caffeic Acid | HeLa | 327±11.55 | NIH |
| Caffeic Acid | CaSki | 220±18.03 | NIH |
| Caffeic Acid | SiHa | 157±15.28 | NIH |
| Caffeic Acid | C33A | 40±3.21 | NIH |
Signaling Pathway Analysis
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Caffeic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Isolation of 3-O-Caffeoylquinic Acid Methyl Ester from Natural Sources
This protocol provides a general procedure for the isolation of caffeoylquinic acid derivatives from plant material, which can be adapted for 3-O-Caffeoylquinic acid methyl ester.
Workflow for Isolation
Caption: General workflow for isolation from plants.
Methodology:
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Extraction: Dried and powdered plant material (e.g., 100 g) is extracted with acidified methanol (e.g., 1% HCl in methanol, 3 x 500 mL) at room temperature for 24 hours for each extraction.
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Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.
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Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in phenolic compounds, is collected.
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Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (with 0.1% formic acid) to yield the pure 3-O-Caffeoylquinic acid methyl ester.
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Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Synthesis of 3-O-Caffeoylquinic Acid Methyl Ester
This protocol outlines a potential synthetic route.
Synthetic Workflow
Caption: A potential synthetic workflow.
Methodology:
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Protection of Quinic Acid: The hydroxyl groups at positions 1, 4, and 5, and the carboxylic acid of (-)-quinic acid are protected. For example, the 4,5-hydroxyls can be protected as an acetonide, and the carboxylic acid as a methyl ester.
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Protection of Caffeic Acid: The catechol hydroxyls of caffeic acid are protected, for instance, by acetylation.
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Esterification: The protected quinic acid is esterified with the protected caffeic acid at the 3-hydroxyl position using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
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Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the acetonide and mild basic conditions for the acetyl groups) to yield 3-O-Caffeoylquinic acid methyl ester.
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Purification: The final product is purified by column chromatography or preparative HPLC.
DPPH Radical Scavenging Assay
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Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
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Sample Preparation: A stock solution of 3-O-Caffeoylquinic acid methyl ester is prepared in methanol and serially diluted to obtain a range of concentrations. Ascorbic acid is used as a positive control.
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Assay Procedure: 100 µL of each sample dilution is added to 100 µL of the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
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Measurement: The absorbance is measured at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
Tyrosinase Inhibition Assay
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Reagent Preparation:
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Phosphate (B84403) buffer (50 mM, pH 6.8).
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Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
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L-DOPA solution (2 mM in phosphate buffer).
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Sample Preparation: A stock solution of 3-O-Caffeoylquinic acid methyl ester is prepared in a suitable solvent (e.g., DMSO) and serially diluted with phosphate buffer. Kojic acid is used as a positive control.
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Assay Procedure: In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution are mixed and incubated at 25°C for 10 minutes. Then, 40 µL of the L-DOPA solution is added to initiate the reaction.
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Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
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Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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Treatment: The cells are pre-treated with various concentrations of 3-O-Caffeoylquinic acid methyl ester for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
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Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.
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Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Conclusion
3-O-Caffeoylquinic acid methyl ester is a promising natural product with a range of potential therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory therapies. While more research is needed to fully elucidate its biological activities and establish specific quantitative efficacy, the available data on related compounds suggests a strong potential for this molecule. This technical guide provides a foundational resource for researchers to further explore the properties and applications of 3-O-Caffeoylquinic acid methyl ester, with detailed protocols to facilitate experimental investigations. Future studies should focus on obtaining specific quantitative data for this compound and exploring its in vivo efficacy and safety profiles.
References
- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? | MDPI [mdpi.com]
- 2. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
